molecular formula C9H7NO3 B12943132 Methyl furo[3,2-b]pyridine-2-carboxylate

Methyl furo[3,2-b]pyridine-2-carboxylate

Katalognummer: B12943132
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: KXRVZARIVAUANT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl furo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridines These compounds are known for their unique structural features, which include a fused furan and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl furo[3,2-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl 2-azido-3-(3-furyl)propenoate with a suitable catalyst can yield the desired compound . Another method involves the use of phase-transfer catalysis conditions to obtain derivatives of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl furo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce functional groups like halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

Methyl furo[3,2-b]pyridine-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl furo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular targets and pathways involved.

Eigenschaften

Molekularformel

C9H7NO3

Molekulargewicht

177.16 g/mol

IUPAC-Name

methyl furo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3

InChI-Schlüssel

KXRVZARIVAUANT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(O1)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.